Cas no 826-35-7 (dimethyl trans-1,2-cyclopropanedicarboxylate)

dimethyl trans-1,2-cyclopropanedicarboxylate structure
826-35-7 structure
商品名:dimethyl trans-1,2-cyclopropanedicarboxylate
CAS番号:826-35-7
MF:C7H10O4
メガワット:158.151902675629
MDL:MFCD00062806
CID:723324
PubChem ID:6429599

dimethyl trans-1,2-cyclopropanedicarboxylate 化学的及び物理的性質

名前と識別子

    • 1,2-Cyclopropanedicarboxylicacid, 1,2-dimethyl ester, (1R,2R)-rel-
    • dimethyl (1R,2R)-cyclopropane-1,2-dicarboxylate
    • DIMETHYL TRANS-1,2-CYCLOPROPANEDICARBOXYLATE
    • NULL
    • Cyclopropane-1,2-dicarboxylic acid dimethyl ester,E
    • cyclopropane-trans-1,2-dicarboxylic acid dimethyl ester
    • dimethyl trans-cyclopropane-1,2-dicarboxylate
    • dimethyl trans-cyclopropanedicarboxylate
    • trans-dimethyl cyclopropane dicarboxylate
    • 1,2-Cyclopropanedicarboxylic acid, dimethyl ester, (1R,2R)-rel- (9CI)
    • 1,2-Cyclopropanedicarboxylic acid, dimethyl ester, trans- (8CI)
    • rel-1,2-Dimethyl (1R,2R)-1,2-cyclopropanedicarboxylate (ACI)
    • (trans)-1,2-Bis(methoxycarbonyl)cyclopropane
    • Dimethyl (±)-trans-cyclopropane-1,2-dicarboxylate
    • SCHEMBL974400
    • (1R,2R)-dimethyl cyclopropane-1,2-dicarboxylate
    • dimethyl-trans-1,2-cyclopropanedicarboxylate
    • P10056
    • AKOS016346730
    • (1R,2R)-rel-Dimethyl cyclopropane-1,2-dicarboxylate
    • 1,2-Cyclopropanedicarboxylic acid, dimethyl ester, (1R,2R)-rel-
    • 1,2-dimethyl (1R,2R)-cyclopropane-1,2-dicarboxylate
    • DTXSID10423928
    • 826-35-7
    • MFCD00062806
    • DB-008579
    • AS-50384
    • Cyclopropane-1,2-dicarboxylic acid dimethyl ester, E
    • trans-cyclopropane-1,2-dicarboxylic acid dimethylester
    • CS-0028052
    • dimethyl (+/-)-trans-cyclopropane-1,2-dicarboxylate
    • Dimethyltrans-1,2-cyclopropanedicarboxylate
    • dimethyl trans-1,2-cyclopropanedicarboxylate
    • MDL: MFCD00062806
    • インチ: 1S/C7H10O4/c1-10-6(8)4-3-5(4)7(9)11-2/h4-5H,3H2,1-2H3/t4-,5-/m1/s1
    • InChIKey: JBVOSZYUSFDYIN-RFZPGFLSSA-N
    • ほほえんだ: C([C@@H]1C[C@H]1C(=O)OC)(=O)OC

計算された属性

  • せいみつぶんしりょう: 158.05800
  • どういたいしつりょう: 158.057909
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 11
  • 回転可能化学結合数: 4
  • 複雑さ: 167
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.1
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 52.6

じっけんとくせい

  • 色と性状: 無色透明液体
  • 密度みつど: 1.12
  • ふってん: 101 °C (18 mmHg)
  • フラッシュポイント: 99°C
  • 屈折率: 1.4425-1.4445
  • PSA: 52.60000
  • LogP: -0.03150
  • ようかいせい: 水に溶けない

dimethyl trans-1,2-cyclopropanedicarboxylate セキュリティ情報

  • 危険カテゴリコード: 22
  • セキュリティの説明: 36/37/39-26
  • 危険物標識: Xn
  • リスク用語:R22

dimethyl trans-1,2-cyclopropanedicarboxylate 税関データ

  • 税関コード:2917209090
  • 税関データ:

    中国税関コード:

    2917209090

    概要:

    HS:29172900その他(シクロアルカン/シクロオレフィン/シクロテルペン)ポリカルボン酸付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用、テレフタル酸は4 CBAvalue、テレフタル酸はP TL酸値を指定してください、テレフタル酸は色を、テレフタル酸は水分を明記してください

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査

    要約:

    2917209090他のシクロアルキル、シクロまたはシクロエーテルポリカルボン酸およびその無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監督条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.一般関税:30.0%

dimethyl trans-1,2-cyclopropanedicarboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BB959-20g
dimethyl trans-1,2-cyclopropanedicarboxylate
826-35-7 95%
20g
7054.0CNY 2021-07-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1099127-500mg
Dimethyl trans-1,2-cyclopropanedicarboxylate
826-35-7 98%
500mg
¥144.00 2024-07-28
TRC
D478848-500mg
Dimethyl trans-1,2-Cyclopropanedicarboxylate
826-35-7
500mg
$ 75.00 2023-09-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB123822-10G
dimethyl trans-1,2-cyclopropanedicarboxylate
826-35-7 97%
10g
¥ 858.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB123822-100G
dimethyl trans-1,2-cyclopropanedicarboxylate
826-35-7 97%
100g
¥ 4,752.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB123822-5G
dimethyl trans-1,2-cyclopropanedicarboxylate
826-35-7 97%
5g
¥ 528.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB123822-50G
dimethyl trans-1,2-cyclopropanedicarboxylate
826-35-7 97%
50g
¥ 2,640.00 2023-04-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1099127-1g
Dimethyl trans-1,2-cyclopropanedicarboxylate
826-35-7 98%
1g
¥190.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1099127-100g
Dimethyl trans-1,2-cyclopropanedicarboxylate
826-35-7 98%
100g
¥3404.00 2024-07-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X46935-1g
(1R,2R)-rel-Dimethyl cyclopropane-1,2-dicarboxylate
826-35-7 95%
1g
¥123.0 2024-07-18

dimethyl trans-1,2-cyclopropanedicarboxylate 合成方法

合成方法 1

はんのうじょうけん
リファレンス
Stereochemistry of the thermal isomerizations of (2S,3R)-2-methoxymethyl-2,3-dideuterio-1-(dideuteriomethylene)cyclopropane
Baldwin, John E.; et al, Tetrahedron, 1982, 38(6), 825-35

合成方法 2

はんのうじょうけん
リファレンス
Electrochemical reductive cyclization of dimethyl dibromoalkanedioates
Satoh, Shohei; et al, Hokkaido Daigaku Kogakubu Kenkyu Hokoku, 1980, (102), 33-43

合成方法 3

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Toluene
リファレンス
Secondary deuterium kinetic isotope effects at the termini of cis-1,2-divinylcyclopropane and cis-1,2-divinylcyclobutane in their 3,3-sigmatropic shifts: evidence for different transition-state structures
Gajewski, Joseph J.; et al, Journal of Organic Chemistry, 1990, 55(2), 674-9

合成方法 4

はんのうじょうけん
1.1 Catalysts: Sulfuric acid ;  48 h, reflux
1.2 Catalysts: Sulfuric acid ;  reflux
リファレンス
Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid
Hugentobler, Katharina G.; et al, Organic & Biomolecular Chemistry, 2014, 12(4), 615-623

合成方法 5

はんのうじょうけん
1.1 Catalysts: Triphenylphosphine (nickel complex) ,  Nickel (complexes) Solvents: Acetonitrile
リファレンス
Indirect electrochemical activation of gem-dihalo compounds - synthetic applications
Leonel, Eric; et al, Proceedings - Electrochemical Society, 2001, 2001, 2001-14

合成方法 6

はんのうじょうけん
1.1 Reagents: Titanium tetrachloride
リファレンス
1,5-Bis(trimethylsiloxy)-1,5-dimethoxy-1,4-pentadienes. Cyclopropane synthesis via intramolecular coupling
Chan, T. H.; et al, Tetrahedron Letters, 1982, 23(8), 799-802

合成方法 7

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide
2.1 Solvents: Dimethyl sulfoxide
リファレンス
Chemistry of sulfoxides and related compounds. XXVI. Preparation and synthetic applications of (dimethylamino)phenyloxosulfonium methylide
Johnson, Carl Randolph; et al, Journal of the American Chemical Society, 1970, 92(22), 6594-8

合成方法 8

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water
2.1 Solvents: Dichloromethane
3.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide
4.1 Solvents: Dimethyl sulfoxide
リファレンス
Chemistry of sulfoxides and related compounds. XXVI. Preparation and synthetic applications of (dimethylamino)phenyloxosulfonium methylide
Johnson, Carl Randolph; et al, Journal of the American Chemical Society, 1970, 92(22), 6594-8

合成方法 9

はんのうじょうけん
1.1 Solvents: Dimethyl sulfoxide
リファレンス
Chemistry of sulfoxides and related compounds. XXVI. Preparation and synthetic applications of (dimethylamino)phenyloxosulfonium methylide
Johnson, Carl Randolph; et al, Journal of the American Chemical Society, 1970, 92(22), 6594-8

合成方法 10

はんのうじょうけん
1.1 Solvents: Dimethyl sulfoxide
リファレンス
Chemistry of sulfoxides and related compounds. XXVI. Preparation and synthetic applications of (dimethylamino)phenyloxosulfonium methylide
Johnson, Carl Randolph; et al, Journal of the American Chemical Society, 1970, 92(22), 6594-8

合成方法 11

はんのうじょうけん
1.1 Reagents: Sodium carbonate Solvents: Dichloromethane ;  3 h, 20 °C; 3 h, 20 °C; 1 h, 20 °C
2.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide
3.1 Solvents: Dimethyl sulfoxide
リファレンス
Chemistry of sulfoxides and related compounds. XXVI. Preparation and synthetic applications of (dimethylamino)phenyloxosulfonium methylide
Johnson, Carl Randolph; et al, Journal of the American Chemical Society, 1970, 92(22), 6594-8

合成方法 12

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Methanol ,  Toluene
リファレンス
Cyclopropanediamines. 3. Pure diastereomers of 1,2-cyclopropanedicarboxylic acids and derivatives
Von der Saal, Wolfgang; et al, Liebigs Annalen der Chemie, 1989, (8), 703-12

合成方法 13

はんのうじょうけん
1.1 -
2.1 Reagents: Acetic acid ,  Sodium acetate ,  Tetrabutylammonium tetrafluoroborate
リファレンス
Stereochemistry of electroreduction of bromocyclopropanes. IV. New example of the relation between stereoselectivity and the composition of the supporting electrolyte
Hazard, R.; et al, Bulletin des Societes Chimiques Belges, 1985, 94(3), 199-204

合成方法 14

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
2.1 Reagents: Acetic acid ,  Sodium acetate ,  Tetrabutylammonium tetrafluoroborate
リファレンス
Stereochemistry of electroreduction of bromocyclopropanes. IV. New example of the relation between stereoselectivity and the composition of the supporting electrolyte
Hazard, R.; et al, Bulletin des Societes Chimiques Belges, 1985, 94(3), 199-204

合成方法 15

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ;  12 h, 25 °C
リファレンス
Fragment-Based Design of Selective Nanomolar Ligands of the CREBBP Bromodomain
Unzue, Andrea; et al, Journal of Medicinal Chemistry, 2016, 59(4), 1350-1356

合成方法 16

はんのうじょうけん
1.1 Reagents: Thionyl chloride ,  Bromine ,  Phosphorus tribromide
2.1 -
リファレンス
Electrochemical reductive cyclization of dimethyl dibromoalkanedioates
Satoh, Shohei; et al, Hokkaido Daigaku Kogakubu Kenkyu Hokoku, 1980, (102), 33-43

合成方法 17

はんのうじょうけん
1.1 Reagents: Titanium tetrachloride
リファレンス
1,5-Bis(trimethylsiloxy)-1,5-dimethoxy-1,4-pentadienes. Precursors for the synthesis of cyclopropanes and cyclobutanes
Wallace, I. H. M.; et al, Tetrahedron, 1983, 39(6), 847-53

合成方法 18

はんのうじょうけん
1.1 Catalysts: Lithium diisopropylamide
2.1 Reagents: Titanium tetrachloride
リファレンス
1,5-Bis(trimethylsiloxy)-1,5-dimethoxy-1,4-pentadienes. Cyclopropane synthesis via intramolecular coupling
Chan, T. H.; et al, Tetrahedron Letters, 1982, 23(8), 799-802

合成方法 19

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Sodium azide Solvents: Chloroform ;  15 min, rt; 12 h, 45 °C
2.1 Reagents: Sodium carbonate Solvents: Dichloromethane ;  3 h, 20 °C; 3 h, 20 °C; 1 h, 20 °C
3.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide
4.1 Solvents: Dimethyl sulfoxide
リファレンス
Chemistry of sulfoxides and related compounds. XXVI. Preparation and synthetic applications of (dimethylamino)phenyloxosulfonium methylide
Johnson, Carl Randolph; et al, Journal of the American Chemical Society, 1970, 92(22), 6594-8

合成方法 20

はんのうじょうけん
1.1 Solvents: Acetonitrile
1.2 Solvents: Pentane ,  Hexane
リファレンス
Stereoselective 1,3-debromination reactions
Liu, Yingchun; et al, Canadian Journal of Chemistry, 1993, 71(2), 258-62

合成方法 21

はんのうじょうけん
1.1 Reagents: Sodium hydride
リファレンス
The synthesis and cycloaddition reactions of 3-azabicyclo[3.1.0]hex-2-ene 3-oxide and 3-azabicyclo[3.2.0]hept-2-ene 3-oxide. Highly strained bicyclic nitrones
Tufariello, Joseph J.; et al, Tetrahedron Letters, 1987, 28(3), 267-70

合成方法 22

はんのうじょうけん
1.1 Reagents: Acetic acid ,  Ammonium acetate
リファレンス
Stereochemistry of electroreduction of bromocyclopropanes. IV. New example of the relation between stereoselectivity and the composition of the supporting electrolyte
Hazard, R.; et al, Bulletin des Societes Chimiques Belges, 1985, 94(3), 199-204

合成方法 23

はんのうじょうけん
1.1 Reagents: Acetic acid ,  Sodium acetate ,  Tetrabutylammonium tetrafluoroborate
リファレンス
Stereochemistry of electroreduction of bromocyclopropanes. IV. New example of the relation between stereoselectivity and the composition of the supporting electrolyte
Hazard, R.; et al, Bulletin des Societes Chimiques Belges, 1985, 94(3), 199-204

合成方法 24

はんのうじょうけん
1.1 Solvents: Dichloromethane
2.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide
3.1 Solvents: Dimethyl sulfoxide
リファレンス
Chemistry of sulfoxides and related compounds. XXVI. Preparation and synthetic applications of (dimethylamino)phenyloxosulfonium methylide
Johnson, Carl Randolph; et al, Journal of the American Chemical Society, 1970, 92(22), 6594-8

合成方法 25

はんのうじょうけん
1.1 Reagents: Acetic acid ,  Sodium acetate ,  Tetrabutylammonium tetrafluoroborate
リファレンス
Stereochemistry of electroreduction of bromocyclopropanes. IV. New example of the relation between stereoselectivity and the composition of the supporting electrolyte
Hazard, R.; et al, Bulletin des Societes Chimiques Belges, 1985, 94(3), 199-204

合成方法 26

はんのうじょうけん
1.1 Solvents: Dichloromethane
1.2 Solvents: Pentane ,  Hexane
リファレンス
Stereoselective 1,3-debromination reactions
Liu, Yingchun; et al, Canadian Journal of Chemistry, 1993, 71(2), 258-62

dimethyl trans-1,2-cyclopropanedicarboxylate Raw materials

dimethyl trans-1,2-cyclopropanedicarboxylate Preparation Products

dimethyl trans-1,2-cyclopropanedicarboxylate 関連文献

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Amadis Chemical Company Limited
(CAS:826-35-7)dimethyl trans-1,2-cyclopropanedicarboxylate
A864373
清らかである:99%
はかる:100g
価格 ($):316.0